molecular formula C8H11ClFN B6175229 2-ethyl-6-fluoroaniline hydrochloride CAS No. 2551120-63-7

2-ethyl-6-fluoroaniline hydrochloride

Cat. No.: B6175229
CAS No.: 2551120-63-7
M. Wt: 175.6
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Description

2-Ethyl-6-fluoroaniline hydrochloride (CAS 2551120-63-7 ) is an organic compound of the aniline family, serving as a versatile building block in chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C8H11ClFN and a molecular weight of 175.63 g/mol , is characterized by an amine group and a fluorine atom positioned ortho to each other on the benzene ring, with an ethyl substituent also in an ortho position . This specific substitution pattern makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of agrochemicals and active pharmaceutical ingredients (APIs). Its structure is closely related to other fluoroanilines, which are frequently employed in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of lead compounds . As a substrate for further functionalization, researchers can utilize this compound in reactions such as amidation, sulfonylation, and heterocycle formation . This compound is supplied as a high-purity solid. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The provided information is based on the best available knowledge, but accuracy and completeness are not guaranteed. Specifications are subject to change.

Properties

CAS No.

2551120-63-7

Molecular Formula

C8H11ClFN

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 6 Fluoroaniline Hydrochloride

Established Synthetic Routes to 2-Ethyl-6-Fluoroaniline (B6593353) and its Hydrochloride Salt

The traditional synthesis of 2-ethyl-6-fluoroaniline and its salt form relies on a series of well-documented chemical transformations. These methods, while effective, often involve multiple steps and require careful control of reaction conditions.

Reductive Amination Pathways

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In the context of 2-ethyl-6-fluoroaniline, a plausible route involves the reaction of a suitable ketone, such as 2'-fluoro-6'-ethylacetophenone, with an ammonia (B1221849) source, followed by reduction of the resulting imine.

The general mechanism involves the initial formation of an imine intermediate from the ketone and ammonia. This imine is then reduced to the corresponding amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgresearchgate.net The choice of reducing agent can influence the reaction's efficiency and selectivity. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of ketones. researchgate.net

A systematic study on the biomimetic reductive amination of fluorinated aldehydes and ketones has demonstrated the feasibility of such transformations. nih.gov While a specific protocol for 2'-fluoro-6'-ethylacetophenone is not extensively detailed in readily available literature, the general principles of reductive amination provide a solid foundation for this synthetic approach. The reaction would likely proceed by reacting 2'-fluoro-6'-ethylacetophenone with ammonia or an ammonia equivalent, followed by reduction with a suitable hydride reagent to yield 2-ethyl-6-fluoroaniline.

Table 1: Key Reagents in Reductive Amination

Reagent TypeExamplesRole in Reaction
Carbonyl Compound2'-fluoro-6'-ethylacetophenoneProvides the carbon skeleton and ethyl group
Amine SourceAmmonia, Ammonium (B1175870) FormateIntroduces the amino group
Reducing AgentNaBH₄, NaBH₃CN, H₂/CatalystReduces the intermediate imine to an amine

Once the free base, 2-ethyl-6-fluoroaniline, is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is typically achieved by dissolving the aniline (B41778) in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrogen chloride in the same or a compatible solvent. google.com The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Halogenation and Subsequent Functionalization Strategies

Another established approach to substituted anilines involves the strategic halogenation of a precursor molecule, followed by functional group interconversions. For the synthesis of 2-ethyl-6-fluoroaniline, a potential route could start from a more readily available aniline, such as o-fluoroaniline.

Patents describing the synthesis of similar compounds, like 2-bromo-6-fluoroaniline (B133542), outline a multi-step process that includes protection of the amino group, followed by halogenation and deprotection. google.comwipo.int A similar strategy could be envisioned for the ethyl derivative. For instance, o-fluoroaniline could be acylated to protect the amino group. The protected intermediate would then undergo a Friedel-Crafts acylation to introduce an acetyl group, which could be subsequently reduced to an ethyl group. Finally, deprotection would yield the target molecule.

Alternatively, a process involving halogen exchange can be employed. The synthesis of 2-chloro-6-fluoroaniline (B1301955) has been reported starting from o-fluoroaniline, which is first brominated and then chlorinated. google.com A subsequent step to introduce the ethyl group would be necessary. These routes highlight the modularity of organic synthesis, where a toolbox of reactions can be applied to build up molecular complexity.

Diazotization and Reduction Sequences in Related Anilines

The Balz-Schiemann reaction is a classic and widely used method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.orgresearchgate.net This reaction proceeds via the formation of a diazonium tetrafluoroborate (B81430) salt from a primary aromatic amine, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.org

A plausible synthetic sequence for 2-ethyl-6-fluoroaniline using this methodology could start from 2-ethyl-6-nitroaniline. The nitro group would first be reduced to a primary amine to give 2-ethylbenzene-1,6-diamine. Selective diazotization of one of the amino groups, followed by the Balz-Schiemann reaction, would introduce the fluorine atom. However, controlling the selectivity of the diazotization step in a diamine can be challenging.

A more direct approach would involve the diazotization of a suitable mono-amino precursor. For example, starting from 2-amino-3-ethylphenol, one could protect the hydroxyl group, perform a Sandmeyer-type reaction to replace the amino group with a fluorine atom, and then deprotect the hydroxyl group. This would be followed by nitration and reduction to introduce the amino group at the desired position. Greener approaches to the Balz-Schiemann reaction have been developed, utilizing ionic liquids to improve reaction conditions and simplify product isolation. researchgate.net

Synthesis via Ring-Forming Reactions

The construction of the substituted benzene (B151609) ring of 2-ethyl-6-fluoroaniline through a ring-forming reaction is a less commonly documented approach for this specific compound. Generally, ring-forming reactions are powerful tools in organic synthesis for creating cyclic structures from acyclic precursors. However, for the synthesis of simple substituted anilines like the target compound, functionalization of a pre-existing aromatic ring is typically more straightforward and economically viable.

Advanced and Novel Synthetic Approaches to 2-Ethyl-6-Fluoroaniline Hydrochloride

In recent years, there has been a significant push towards developing more efficient, safer, and environmentally friendly synthetic methods. Continuous-flow chemistry has emerged as a particularly promising technology in this regard.

Continuous-Flow Synthesis Protocols

Continuous-flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for automation and scalability. mdpi.comresearchgate.net The synthesis of anilines via the hydrogenation of nitroaromatics is particularly well-suited for flow chemistry.

A potential continuous-flow process for the synthesis of 2-ethyl-6-fluoroaniline would involve the hydrogenation of a precursor such as 1-ethyl-3-fluoro-2-nitrobenzene. nih.gov In a typical setup, a solution of the nitroaromatic compound and a stream of hydrogen gas are passed through a heated tube or column packed with a heterogeneous catalyst. mdpi.com

Table 2: Parameters in Continuous-Flow Hydrogenation of Nitroaromatics

ParameterTypical Conditions/ReagentsSignificance
Catalyst Palladium on carbon (Pd/C), Palladium on silica (B1680970) (Pd@SBA-15)Facilitates the reduction of the nitro group. mdpi.com
Solvent Methanol, Ethanol (B145695)Dissolves the starting material and product.
Temperature 40-70 °CInfluences reaction rate and selectivity. mdpi.com
Hydrogen Pressure 1-3 MPaDrives the hydrogenation reaction. mdpi.com
Flow Rate 0.25-1.00 mL/minDetermines the residence time in the reactor. mdpi.com

The resulting 2-ethyl-6-fluoroaniline can then be collected from the reactor outlet. The subsequent conversion to the hydrochloride salt can also be integrated into a continuous-flow system. This would typically involve mixing the aniline stream with a stream of hydrochloric acid in a suitable solvent, leading to the precipitation of the salt, which can be continuously filtered and collected. The development of such integrated flow processes represents a significant advancement in the efficient and sustainable production of this compound.

Microwave-Assisted Organic Synthesis of Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and enhancing product purity. nih.gov This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating methods. nih.gov While specific literature on the direct microwave-assisted synthesis of this compound is not extensively detailed, the application of this technology to the synthesis of analogous anilines and related heterocyclic compounds is well-documented and provides a strong precedent for its utility in this context.

Researchers have successfully employed microwave irradiation for a variety of reactions that are key to the synthesis of substituted anilines and their derivatives. For instance, microwave-assisted Suzuki cross-coupling reactions have been used to synthesize 6-fluoroaryl substituted uni.lunih.govnih.govtriazolo[1,5-a]pyrimidines, demonstrating the feasibility of forming C-C bonds with fluoro-aromatic compounds under these conditions. researchgate.net Similarly, multi-component reactions, which are highly efficient for building molecular complexity, are often significantly accelerated under microwave irradiation. One-pot syntheses of 4H-pyrans and tetrahydroquinoline derivatives have been achieved in minutes with excellent yields. nih.govmdpi.com

The advantages of microwave-assisted synthesis are particularly evident in the preparation of libraries of compounds for screening purposes, where speed and efficiency are paramount. The technology allows for rapid optimization of reaction conditions and can be applied to solid-phase synthesis as well.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
α-Keto Amide Synthesis 2 - 6 hours 2 minutes Significant
Quinolone Synthesis 60 minutes 4 minutes Higher Yield nih.gov
Hantzsch Condensation 4 hours 10 - 15 minutes Excellent Yields mdpi.com

Catalytic Transformations for Enhanced Selectivity and Yield

Catalytic methods are central to modern organic synthesis, offering pathways to products with high selectivity and yield while minimizing waste. For the synthesis of 2-ethyl-6-fluoroaniline, catalytic transformations are crucial for introducing the ethyl group and ensuring the correct substitution pattern on the aniline ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used for the formation of carbon-carbon bonds. acs.org These reactions could be employed to couple an ethyl group precursor with a suitably functionalized fluoroaniline (B8554772) derivative. For example, a Suzuki coupling could be performed between an ethylboronic acid derivative and a bromo- or iodo-substituted 2-fluoroaniline (B146934). The choice of ligands and reaction conditions is critical for achieving high yields and selectivity. acs.org

Furthermore, catalytic vapor phase alkylation of aniline using alcohols in the presence of solid acid catalysts is an established industrial process for producing alkylated anilines like 2,6-diethylaniline. researchgate.net This methodology could be adapted for the selective ethylation of 2-fluoroaniline. Research has shown that catalysts like iron oxide impregnated on attapulgite (B1143926) clay can provide high selectivity for ortho-alkylation. researchgate.net The reaction temperature and the molar ratio of the reactants are key parameters that influence the conversion and selectivity of the process. researchgate.net

Reductive amination is another powerful catalytic method for forming C-N bonds. A process for preparing 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline involves the catalytic reductive alkylation of 2-alkyl-6-methylaniline with methoxyacetone (B41198) in the presence of a platinum on charcoal catalyst. google.com A similar strategy could be envisioned for the synthesis of precursors to 2-ethyl-6-fluoroaniline.

Chemo- and Regioselective Preparations

The chemo- and regioselectivity of synthetic reactions are of paramount importance when constructing polysubstituted aromatic rings like that in 2-ethyl-6-fluoroaniline. The directing effects of the fluorine and amino substituents, along with the strategic use of protecting groups and activating/deactivating groups, are key to achieving the desired 2-ethyl-6-fluoro substitution pattern.

The synthesis of related compounds, such as 2-bromo-6-fluoroaniline, provides valuable insights into regioselective halogenation. One patented method involves the protection of the amino group of o-fluoroaniline, followed by sulfonation, bromination, and finally deprotection. google.com This multi-step process is designed to direct the bromine atom to the position ortho to the fluorine and meta to the protected amino group, thereby avoiding the formation of undesired isomers. google.com A similar strategic approach would be necessary for the selective introduction of an ethyl group.

Another route to a related bromo-fluoroaniline involves a one-pot reaction where 2-fluoroaniline is treated with sulfuric acid at high temperature, followed by bromination with hydrogen bromide and hydrogen peroxide. wipo.int This method highlights how reaction conditions can be tuned to control regioselectivity. The selective halogenation of 2-fluoroaniline has also been achieved with high yields of the 4-bromo isomer by using specific brominating agents and solvents at low temperatures. google.com While this produces a different isomer, it underscores the principle of controlling regioselectivity through careful choice of reagents and conditions.

A preparation process for 2-chloro-6-fluoroaniline starts with o-fluoroaniline and uses N-bromosuccinimide (NBS) to first introduce a bromine atom at the para position, which then directs a subsequent chlorination with N-chlorosuccinimide (NCS) to the ortho position. The bromine is later removed via hydrogenation. google.com This use of a directing group that is later removed is a common strategy for achieving specific substitution patterns.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Methodologies

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste and simplifying product purification.

Several studies have demonstrated the feasibility of conducting reactions relevant to aniline synthesis under solvent-free conditions. For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by reacting 2-chloronicotinic acid with various anilines without any solvent or catalyst, resulting in excellent yields and short reaction times. nih.gov This approach is significantly greener than traditional methods that rely on copper catalysts and high-boiling solvents like DMF or xylene. nih.gov

Microwave-assisted organic synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. nih.gov The synthesis of triarylmethanes from anilines and aldehydes has been successfully carried out using a recyclable Brönsted acidic ionic liquid as a catalyst under solvent-free conditions. nih.gov

Table 2: Examples of Solvent-Free Synthesis

Product Type Reactants Conditions Yield Reference
2-Anilino Nicotinic Acids 2-Chloronicotinic Acid, Anilines Catalyst-free, Solvent-free, Heat Good to Excellent nih.gov
Triarylmethanes Anilines, Benzaldehydes Ionic Liquid Catalyst, Solvent-free, 80 °C 73-90% nih.gov

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are inherently greener as they generate less waste.

Reactions that proceed via addition or rearrangement mechanisms, such as Diels-Alder reactions or Claisen rearrangements, are highly atom-economical. In the context of synthesizing substituted anilines, multi-component reactions are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product with the loss of only small molecules, if any. nih.gov

Development of Sustainable Synthetic Processes

The development of sustainable synthetic processes for this compound involves a holistic approach that considers the entire lifecycle of the product. This includes the use of renewable feedstocks, the selection of less hazardous reagents and solvents, and the design of energy-efficient processes.

The use of recyclable catalysts, such as the ionic liquids and solid-supported catalysts mentioned previously, is a key aspect of sustainable synthesis. researchgate.netnih.gov These catalysts can be recovered and reused multiple times, reducing both cost and environmental impact.

Furthermore, exploring alternative energy sources like microwave irradiation or ultrasound can lead to more sustainable processes by reducing energy consumption and reaction times. The continuous improvement of synthetic routes by applying the principles of green chemistry will be crucial for the environmentally responsible production of this compound and other important chemical intermediates.

Mitigation of Byproduct Formation

The successful synthesis of 2-ethyl-6-fluoroaniline of high purity hinges on controlling the formation of several potential byproducts. These impurities can arise from a lack of regioselectivity during electrophilic substitution reactions and from over-alkylation. Strategic mitigation techniques are therefore essential at various stages of the synthesis.

A plausible synthetic route to 2-ethyl-6-fluoroaniline commences with the protection of the amino group of a suitable starting material, such as 2-fluoroaniline. This is followed by the introduction of the ethyl group, and finally, deprotection and salt formation. Throughout this process, specific measures can be taken to control byproduct formation.

One of the primary challenges in the synthesis of substituted anilines is controlling the position of electrophilic substitution. In the case of 2-fluoroaniline, direct ethylation would likely lead to a mixture of isomers, including the undesired 4-ethyl-2-fluoroaniline (B1343203) and potentially di-ethylated products. The fluorine and amino groups direct incoming electrophiles to different positions, and the activating nature of the amino group can lead to multiple substitutions.

To circumvent this, a common and effective strategy is the protection of the amino group. This is often achieved by converting the amine into an amide or a sulfonamide. For instance, reacting 2-fluoroaniline with an acylating agent like acetyl chloride or an activating agent like a sulfonyl chloride can provide the corresponding N-protected derivative. This protecting group serves two main purposes: it reduces the activating effect of the amino group, thereby preventing over-alkylation, and it sterically hinders the para-position, directing the incoming electrophile to the desired ortho-position.

A notable example of this strategy is seen in the synthesis of related halo-anilines. For instance, in the preparation of 2-bromo-6-fluoroaniline, the amino group of o-fluoroaniline is protected to avoid the formation of para-bromo impurities during the bromination step. sci-hub.se This principle can be directly applied to the synthesis of 2-ethyl-6-fluoroaniline.

Table 1: Common Protecting Groups and Their Role in Regiocontrol

Protecting GroupReagentKey Advantage in Mitigating Byproducts
AcetylAcetyl chloride, Acetic anhydrideReduces the activating nature of the amine, preventing polyalkylation.
Sulfonylp-Toluenesulfonyl chlorideProvides significant steric bulk, effectively blocking the para-position and directing substitution to the ortho-position. sci-hub.se

Once the amino group is protected, the next critical step is the introduction of the ethyl group. Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.orgbyjus.com However, this reaction is fraught with potential complications that lead to significant byproduct formation.

Key Byproducts of Friedel-Crafts Ethylation and Their Mitigation:

Polyalkylation: The introduction of an ethyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material. This can lead to the formation of di- and even tri-ethylated anilines.

Mitigation: Using a large excess of the aniline derivative compared to the ethylating agent can statistically favor mono-alkylation. google.com Additionally, the use of a bulky protecting group on the nitrogen can sterically hinder further alkylation.

Isomerization: The carbocation intermediate in Friedel-Crafts alkylation can undergo rearrangement to a more stable carbocation, leading to the formation of isomeric products. While less of a concern with a two-carbon chain like ethyl, it is a possibility to consider.

Mitigation: Employing milder reaction conditions and choosing a Lewis acid that is less prone to promoting rearrangements can be beneficial.

N-Alkylation vs. C-Alkylation: In the case of anilines, the nitrogen atom is also nucleophilic and can compete with the aromatic ring for the ethylating agent, leading to the formation of N-ethyl and N,N-diethyl byproducts. google.com

Mitigation: Protection of the amino group is the most effective strategy to prevent N-alkylation.

An alternative to classical Friedel-Crafts alkylation is the use of more controlled ortho-alkylation methods. For example, high-temperature ethylation of aniline using ethylene (B1197577) over a silica-alumina catalyst has been shown to be selective for the ortho-position. google.com However, this method also reports the formation of di-ethyl derivatives as byproducts. google.com The reaction conditions for such processes must be carefully optimized to maximize the yield of the desired mono-ethylated product.

Table 2: Research Findings on Byproduct Control in Aniline Alkylation

Research FocusKey FindingRelevance to 2-Ethyl-6-Fluoroaniline Synthesis
Ortho-ethylation of aniline with ethylene google.comUse of a fixed-bed reactor and silica-alumina catalyst can favor mono-ortho-ethylation. Byproducts include di-ethyl aniline.Suggests a potential industrial-scale method, but highlights the challenge of over-alkylation.
N-alkylation of aniline with ethanol sci-hub.seLow temperatures generally favor N-alkylation, while higher temperatures can lead to ring alkylation.Emphasizes the need for careful temperature control and amino group protection to favor C-alkylation.
Protection-based synthesis of 2-bromo-6-fluoroaniline sci-hub.seUtilizing a sulfonamide protecting group effectively prevents the formation of the para-bromo isomer.Provides a strong precedent for using protecting groups to ensure the correct regiochemistry in the synthesis of 2-ethyl-6-fluoroaniline.

Following the successful ortho-ethylation, the protecting group is removed. The choice of deprotection method depends on the protecting group used. For example, an acetyl group can be removed under acidic or basic conditions, while a sulfonyl group typically requires harsher acidic conditions for cleavage. sci-hub.se

The final step is the formation of the hydrochloride salt. This is generally a clean and high-yielding reaction achieved by treating the free amine with hydrochloric acid in a suitable solvent. The primary concern at this stage is to ensure the complete removal of any residual solvents or reagents from the previous steps to obtain a high-purity final product.

Mechanistic Investigations of 2 Ethyl 6 Fluoroaniline Hydrochloride Synthesis and Transformations

Reaction Mechanism Elucidation for 2-Ethyl-6-Fluoroaniline (B6593353) Formation

The formation of 2-ethyl-6-fluoroaniline from a substituted benzene (B151609) precursor involves the introduction of an ethyl and a fluoro group onto the aniline (B41778) ring. The regioselectivity of these substitutions is governed by the directing effects of the substituents already present on the aromatic ring.

Studies on Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. masterorganicchemistry.comlibretexts.org The mechanism of EAS generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlumenlearning.com The first step is typically the rate-determining step due to the temporary loss of aromatic stabilization. masterorganicchemistry.comlumenlearning.com

In the context of synthesizing 2-ethyl-6-fluoroaniline, the starting material would likely be a pre-functionalized aniline derivative. The ethyl and fluoro groups are ortho-directing, while the amino group is a powerful ortho, para-director. libretexts.org The specific pathway for introducing the ethyl and fluoro groups would depend on the chosen synthetic route. For instance, if starting with 2-ethylaniline, the subsequent fluorination would be directed to the ortho and para positions relative to the amino group. The steric hindrance from the ethyl group would likely favor substitution at the C6 position.

The generation of a potent electrophile is often necessary to overcome the inherent stability of the aromatic ring. libretexts.org For halogenation, a Lewis acid catalyst like iron(III) halide is commonly used to polarize the halogen molecule, making it more electrophilic. lumenlearning.com

Radical Reaction Mechanisms in Fluorination

An alternative to electrophilic fluorination is radical fluorination, which involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This method can be complementary to traditional nucleophilic and electrophilic approaches. wikipedia.org The general mechanism of radical fluorination consists of three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: This step involves the generation of fluorine radicals, often from a specialized fluorinating agent. numberanalytics.com

Propagation: A fluorine radical reacts with the organic substrate to create a radical intermediate. This intermediate then reacts with another molecule of the fluorinating agent to yield the fluorinated product and a new fluorine radical, continuing the chain reaction. numberanalytics.com

Termination: The reaction ceases when two radicals combine or when a radical is neutralized by a scavenger. numberanalytics.com

Historically, the use of highly reactive reagents like fluorine gas (F₂) and hypofluorites limited the application of radical fluorination. wikipedia.org However, the discovery that some electrophilic N-F fluorinating agents can also serve as sources of fluorine atoms has led to a resurgence in this field. wikipedia.org Factors such as the nature of the fluorinating agent, the substrate's structure, and the reaction conditions significantly influence the reactivity and selectivity of radical fluorination reactions. numberanalytics.com

Kinetic and Thermodynamic Analysis of Key Steps

A comprehensive understanding of a reaction mechanism requires both kinetic and thermodynamic data. The reaction energy diagram for electrophilic aromatic substitution illustrates the energy changes throughout the reaction. The formation of the high-energy Wheland intermediate represents the activation energy barrier and is the rate-determining step. masterorganicchemistry.comlumenlearning.com The subsequent deprotonation is a rapid, exothermic process that restores the highly stable aromatic system. masterorganicchemistry.com

StepDescriptionKinetic ProfileThermodynamic Profile
Electrophile Generation Formation of the active electrophilic species.Varies with the specific reaction.Can be endergonic or exergonic.
Nucleophilic Attack The aromatic ring attacks the electrophile.Slow (rate-determining).Endergonic (loss of aromaticity).
Deprotonation A base removes a proton from the carbocation intermediate.Fast.Exergonic (restoration of aromaticity).

Table 1: Kinetic and Thermodynamic Profile of a General Electrophilic Aromatic Substitution Reaction.

Mechanistic Studies of Reactions Involving 2-Ethyl-6-Fluoroaniline Hydrochloride as a Reagent

Once synthesized, this compound can participate in various chemical transformations, with its reactivity being influenced by both the amino group and the hydrochloride moiety.

Nucleophilic Reactivity of the Amino Group

The amino group (-NH₂) in 2-ethyl-6-fluoroaniline is a nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a wide range of reactions, such as acylation, alkylation, and the formation of Schiff bases. The presence of the electron-withdrawing fluorine atom and the sterically hindering ethyl group at the ortho positions can modulate the nucleophilicity of the amino group compared to unsubstituted aniline.

In the hydrochloride salt form, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonation significantly reduces the nucleophilicity of the nitrogen atom, as the lone pair is no longer available for donation. Therefore, for reactions requiring a nucleophilic amino group, the free base, 2-ethyl-6-fluoroaniline, is typically used, which can be generated by treating the hydrochloride salt with a base.

Role of the Hydrochloride Moiety in Reaction Systems

The hydrochloride moiety plays a crucial role in the properties and reactivity of 2-ethyl-6-fluoroaniline. The formation of the salt increases the compound's water solubility and stability, which can be advantageous for certain reaction conditions or for purification and handling.

In a reaction system, the hydrochloride can act as a source of acid. This can be relevant in acid-catalyzed reactions. For instance, in some multicomponent reactions, such as the Ugi reaction, an acidic component is required, and the hydrochloride salt of an amine can serve this purpose. acs.org The presence of the hydrochloride can also influence the reaction equilibrium and the stability of intermediates. The choice between using the free base or the hydrochloride salt of 2-ethyl-6-fluoroaniline will therefore depend on the specific requirements of the reaction being performed.

Influence of Steric and Electronic Effects on Reactivity

The primary factors governing the reactivity of 2-ethyl-6-fluoroaniline are the steric hindrance imposed by the bulky ethyl group and the electronic influence of both the ethyl and the highly electronegative fluoro group. wikipedia.orgwikipedia.org In its hydrochloride salt form, the amino group is protonated (-NH3+), rendering it non-nucleophilic and a strong deactivating group for electrophilic aromatic substitution. Therefore, the discussion of reactivity primarily pertains to the free base, 2-ethyl-6-fluoroaniline.

Steric Effects:

The ethyl group at one ortho position and the fluoro group at the other create significant steric congestion around the amino group. This steric hindrance has a profound impact on reactions involving the nitrogen atom, such as N-alkylation and N-acylation. chemzipper.comresearchgate.net The bulky ethyl group, in particular, physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons. stackexchange.com

The Taft steric parameter, Es, provides a quantitative measure of the steric effect of a substituent. For the ethyl group, the Es value is -0.07, indicating a moderate steric hindrance. scribd.compsgcas.ac.intsukuba.ac.jp The fluoro group, being smaller than an ethyl group, contributes less to the steric bulk but its presence in the other ortho position creates a highly congested environment around the amino group.

Electronic Effects:

The electronic effects of the substituents are also crucial in determining the reactivity of 2-ethyl-6-fluoroaniline. These effects can be broadly categorized into inductive and resonance effects, which can be quantified using Hammett substituent constants (σ). wikipedia.orglibretexts.org

The fluoro substituent is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, importantly, on the nitrogen atom of the amino group, thereby decreasing its basicity and nucleophilicity. acs.orgnih.gov The Hammett constant for an ortho-fluoro substituent reflects this electron-withdrawing nature. While a specific σortho value can vary depending on the reaction, it is generally positive, indicating an electron-withdrawing character. libretexts.orgutexas.edu

The ethyl group, in contrast, is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect tends to increase the electron density on the aromatic ring and the amino group, which would typically enhance basicity and reactivity towards electrophiles. However, in the case of 2-ethyl-6-fluoroaniline, the strong electron-withdrawing effect of the fluorine atom is expected to dominate the weaker electron-donating effect of the ethyl group.

The interplay of these electronic effects directly impacts the basicity of the aniline, which is a key indicator of the nucleophilicity of the amino group. The pKa of the conjugate acid (anilinium ion) is a quantitative measure of basicity. While the specific pKa for this compound is not reported, we can infer its relative basicity by comparing it with related compounds. Aniline has a pKa of 4.6. quora.com The presence of an electron-withdrawing fluorine atom at the ortho position in 2-fluoroaniline (B146934) lowers the pKa to 3.2. nih.gov Conversely, an electron-donating methyl group at the ortho position in 2-methylaniline results in a pKa of 4.44. quora.com In 2,6-dimethylaniline (B139824), the combined electron-donating effect of two methyl groups is counteracted by the steric hindrance to protonation, resulting in a pKa of 3.89, which is lower than that of 2-methylaniline. quora.com

For 2-ethyl-6-fluoroaniline, the strong electron-withdrawing effect of the fluorine atom, combined with the steric hindrance from both ortho substituents, is expected to significantly decrease its basicity, likely resulting in a pKa value lower than that of 2,6-dimethylaniline and possibly even lower than that of 2-fluoroaniline.

The following tables summarize the relevant parameters for understanding the steric and electronic effects on the reactivity of 2-ethyl-6-fluoroaniline.

Table 1: Steric and Electronic Parameters of Substituents

SubstituentTaft Steric Parameter (Es) scribd.compsgcas.ac.intsukuba.ac.jpHammett Constant (σp) wikipedia.orglibretexts.orgNature of Effect
Ethyl (-CH2CH3)-0.07-0.15Electron-donating (+I), Steric hindrance
Fluoro (-F)+0.49+0.06Electron-withdrawing (-I), Weakly electron-donating (+R)
Hydrogen (-H)+1.240.00Reference

Table 2: pKa Values of Selected Anilines

CompoundpKa of Conjugate Acid quora.comquora.comnih.gov
Aniline4.60
2-Fluoroaniline3.20
2-Methylaniline4.44
2,6-Dimethylaniline3.89
2-Ethyl-6-fluoroanilineEstimated < 3.89

Note: The pKa value for 2-ethyl-6-fluoroaniline is an estimation based on the analysis of steric and electronic effects of the substituents in comparison to the other listed anilines.

Applications of 2 Ethyl 6 Fluoroaniline Hydrochloride As a Key Synthetic Intermediate

Synthesis of Complex Aromatic Amine Derivatives

The amine functional group of 2-ethyl-6-fluoroaniline (B6593353) is a key site for derivatization, allowing for the construction of more complex molecules through the formation of new carbon-nitrogen bonds.

One of the most fundamental reactions of anilines is their acylation to form anilides or carboxamides. This transformation is readily achieved by reacting 2-ethyl-6-fluoroaniline (or its hydrochloride salt in the presence of a base) with an acylating agent such as an acyl chloride or a carboxylic anhydride.

This reaction is typically high-yielding and can be performed under mild conditions. For example, the acylation of structurally similar 2,6-dihalo-4-nitroanilines with bromoacetyl bromide proceeds efficiently to form the corresponding N-(halophenyl)acetamides. researchgate.net Similarly, reacting 2-ethyl-6-fluoroaniline with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-(2-ethyl-6-fluorophenyl)acetamide. This reaction introduces an amide linkage, which is a common feature in many pharmaceutical compounds and can serve as a handle for further synthetic modifications. Reductive amination using an aldehyde in the presence of a reducing agent is another efficient method for N-alkylation. jocpr.comresearchgate.net

Table 3: Example of an Acylation Reaction

AmineAcylating AgentConditionsProduct TypeReference
2,6-Dihalo-4-nitroanilinesBromoacetyl bromideAnhydrous DMF2-Bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides researchgate.net
2,6-Diethyl aniline (B41778)AcetaldehydePd/C, Ammonium (B1175870) formateN-Ethyl-2,6-diethyl aniline jocpr.com

Preparation of Fluorinated Azo Dyes and Pigment Precursors

The synthesis of azo dyes and pigments fundamentally involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by coupling with a suitable coupling component. The inclusion of fluorine atoms in the structure of these colorants can significantly enhance their properties, including lightfastness, thermal stability, and resistance to chemical degradation.

Although direct examples of using 2-ethyl-6-fluoroaniline hydrochloride for azo dye synthesis are not prominent, the general reactivity of fluoroanilines in diazotization-coupling reactions is well-established. For instance, various fluorinated anilines are used to produce a range of yellow, red, and orange pigments. The process would theoretically involve the conversion of this compound to its corresponding diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures.

The resulting diazonium salt of 2-ethyl-6-fluoroaniline would then be reacted with a coupling component, such as a naphthol, a pyrazolone, or an acetoacetanilide (B1666496) derivative, to form the final azo dye. The ethyl group at the 2-position would sterically influence the coupling reaction, potentially affecting the regioselectivity and the final conformation of the dye molecule. This steric hindrance could also play a role in the aggregation properties of the dye in solid-state applications, which is a critical factor for pigment performance.

Table 1: Potential Coupling Components for Azo Dye Synthesis

Coupling Component ClassExample CompoundPotential Color Range
Naphthols2-NaphtholRed to Maroon
Pyrazolones3-Methyl-1-phenyl-5-pyrazoloneYellow to Orange
AcetoacetanilidesAcetoacetanilideYellow to Orange

The resulting fluorinated azo dyes derived from 2-ethyl-6-fluoroaniline would be of interest for applications requiring high-performance colorants, such as in automotive paints, high-end printing inks, and durable plastics, where the stability conferred by the fluorine atom is a significant advantage.

Development of Specialty Chemicals and Agrochemical Intermediates

Fluorinated organic compounds are of immense importance in the life sciences and material sciences due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Substituted anilines are foundational building blocks for a vast array of specialty chemicals, including pharmaceuticals and agrochemicals.

While specific agrochemicals or specialty chemicals derived directly from this compound are not widely reported, its structural motifs are present in various biologically active molecules. For example, many modern herbicides, fungicides, and insecticides incorporate a substituted aniline core. The synthesis of such compounds often involves the reaction of the aniline's amino group to form amides, ureas, or other functional groups.

The presence of both a fluorine and an ethyl group on the aniline ring of this compound offers a unique substitution pattern that could be exploited in the design of new active ingredients. The fluorine atom can enhance the biological activity and metabolic stability of a molecule, while the ethyl group can modulate its lipophilicity and steric interactions with biological targets.

Table 2: Potential Reactions for Agrochemical Intermediate Synthesis

Reaction TypeReagentResulting Functional Group
AcylationAcid Chloride or AnhydrideAmide
Isocyanate ReactionIsocyanateUrea
SulfonylationSulfonyl ChlorideSulfonamide

The synthesis of these derivatives would proceed by reacting 2-ethyl-6-fluoroaniline with the appropriate electrophilic partner. The resulting intermediates could then be further elaborated to produce final agrochemical products.

Strategic Integration into Multi-Component and Cascade Reactions

Although there is no specific literature detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions, its structure suggests it could be a viable substrate. In an Ugi four-component reaction, for example, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. The steric hindrance from the ortho-ethyl group in 2-ethyl-6-fluoroaniline could influence the reaction's feasibility and the stereochemical outcome of the product.

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular or intermolecular transformations, could also strategically utilize this compound. For instance, it could be a precursor in the synthesis of fluorinated heterocyclic compounds, which are prevalent in medicinal chemistry. A cascade reaction might be designed where the aniline nitrogen participates in an initial condensation, followed by a cyclization that is influenced by the electronic effects of the fluorine atom.

The development of novel MCRs and cascade reactions involving this compound would be a subject of academic and industrial research, aiming to create libraries of complex fluorinated molecules for screening in drug discovery and materials science.

Computational and Theoretical Investigations of 2 Ethyl 6 Fluoroaniline Hydrochloride

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are instrumental in providing a detailed understanding of the three-dimensional structure and conformational preferences of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization

ParameterPredicted Value (Å/°)
C-N Bond Length~1.47 Å
C-F Bond Length~1.36 Å
C-C (Aromatic) Bond Lengths~1.39-1.41 Å
C-N-H Bond Angles~109.5°
Dihedral Angle (Ring-Ethyl)Variable (see conformational analysis)

Note: This data is predictive and based on typical values for similar substituted anilines.

Conformational Analysis and Energy Minima

The presence of a flexible ethyl group necessitates a conformational analysis to identify the most stable conformers. organicchemistrytutor.comyoutube.com Rotation around the C(aryl)-C(ethyl) single bond leads to different spatial arrangements of the methyl group relative to the benzene (B151609) ring and the adjacent fluoro substituent. The primary conformations of interest would be the syn, anti, and gauche arrangements, where the C-C bond of the ethyl group is oriented with respect to the C-F or C-N bonds of the ring. organicchemistrytutor.comslideshare.netucla.edu

The relative energies of these conformers are determined by a balance of steric hindrance and weak intramolecular interactions. It is anticipated that the most stable conformer will be one that minimizes the steric clash between the ethyl group and the bulky fluoro and protonated amino groups. The anti conformation, where the methyl group points away from the bulky substituents, is likely to be the global energy minimum. youtube.com Eclipsed conformations, where the methyl group is aligned with one of the ring substituents, would represent energy maxima. organicchemistrytutor.com

ConformerRelative Energy (kcal/mol)Description
Anti0.00Methyl group is directed away from the fluoro and amino groups.
Gauche> 0.5Methyl group is at a ~60° dihedral angle to the ring substituents.
Eclipsed> 2.0Methyl group is aligned with a ring substituent, leading to high steric strain.

Note: The energy values are illustrative and represent typical energy differences for such conformational changes.

Vibrational Spectroscopy Predictions

Theoretical vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared and Raman spectra of a molecule. researchgate.netmaterialsciencejournal.org The vibrational modes of 2-ethyl-6-fluoroaniline (B6593353) hydrochloride can be assigned based on these calculations. Key vibrational frequencies would include:

N-H Stretching: Due to the protonation of the amine, strong absorptions are expected in the range of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the -NH3+ group. nsf.gov

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Multiple bands between 1400 and 1600 cm⁻¹ are characteristic of the benzene ring.

C-N Stretching: This vibration is expected in the region of 1250-1350 cm⁻¹. materialsciencejournal.org

C-F Stretching: A strong absorption band, characteristic of the C-F bond, is anticipated in the 1100-1300 cm⁻¹ region.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data. materialsciencejournal.org

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3200-3400
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2980
Aromatic C=C Stretch1400-1600
C-N Stretch1250-1350
C-F Stretch1100-1300

Note: These are predicted frequency ranges and can be influenced by the specific computational method and basis set used.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. chemrxiv.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org

For 2-ethyl-6-fluoroaniline hydrochloride, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO will likely be distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests higher reactivity. chemrxiv.org The presence of the electron-withdrawing fluoro group and the protonated amino group is expected to lower the energy of the HOMO and raise the energy of the LUMO, resulting in a relatively large HOMO-LUMO gap and thus greater stability compared to the neutral aniline derivative.

Molecular OrbitalPredicted Energy (eV)
HOMO~ -7.0 to -8.0
LUMO~ -0.5 to -1.5
HOMO-LUMO Gap~ 6.0 to 7.0

Note: These values are estimates based on studies of similar halogenated and substituted anilines and can vary with the computational method. chemrxiv.orgresearchgate.netrsc.orgrsc.orgmdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.deyoutube.com It transforms the complex molecular orbitals into localized bonds and lone pairs, which are more aligned with chemical intuition. uni-muenchen.de For this compound, NBO analysis can quantify the delocalization of electron density and the nature of intramolecular and intermolecular interactions.

A key aspect of the NBO analysis would be the examination of donor-acceptor interactions. youtube.com This would reveal hyperconjugative effects, such as the interaction of the nitrogen lone pair (in the neutral form) or sigma bonds with the antibonding orbitals of the aromatic ring. In the hydrochloride form, the focus would shift to the interactions involving the N-H bonds and the C-F bond. The analysis can also provide insights into the hydrogen bonding capabilities of the -NH3+ group, which would be crucial for understanding its interactions in a condensed phase or with a solvent. The stabilization energies calculated from NBO analysis quantify the strength of these interactions.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
σ(C-H)σ(C-C)0.5 - 2.0
σ(C-C)σ(C-C)1.0 - 3.0
LP(F)σ*(C-C)> 0.5

Note: LP(F) refers to a lone pair on the fluorine atom. The values are representative of typical stabilization energies for such interactions in substituted aromatic systems.

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying potential values.

In the case of this compound, the MEP surface would highlight the regions of positive and negative electrostatic potential. Typically, red colors indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue colors signify regions of low electron density and positive potential, indicating sites prone to nucleophilic attack.

A hypothetical representation of the electrostatic potential distribution is often visualized with red indicating electron-rich areas and blue indicating electron-poor areas. nih.gov

Table 1: Predicted Electrostatic Potential Regions for this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Amino Group (-NH3+)Strongly Positive (Blue)Site for nucleophilic interaction
Fluorine AtomNegative (Red)Potential site for electrophilic interaction
Aromatic RingVaried (influenced by substituents)Complex reactivity pattern

Prediction of Reaction Sites and Regioselectivity

Computational methods, such as the analysis of frontier molecular orbitals (HOMO and LUMO), can be employed to predict the most probable sites for chemical reactions. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, and its location often indicates the site of electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron, and its location suggests the site of nucleophilic attack.

For this compound, the protonated amino group (-NH3+) would significantly lower the energy of the HOMO and alter its distribution, making the aromatic ring less susceptible to electrophilic substitution compared to the parent aniline. The LUMO would likely be distributed over the aromatic ring and the -NH3+ group, indicating that nucleophilic attack could potentially occur at the carbon atoms of the ring or involve the ammonium (B1175870) group.

The regioselectivity of electrophilic aromatic substitution on the parent 2-ethyl-6-fluoroaniline would be directed by the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing fluorine atom. The ethyl group is also an activating, ortho-, para-director. The interplay of these groups would lead to a complex substitution pattern. However, for the hydrochloride salt, the strongly deactivating -NH3+ group would dominate, making electrophilic substitution on the ring highly unfavorable.

Spectroscopic Property Simulations

Theoretical calculations can provide valuable predictions of spectroscopic properties, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the ethyl group, and the protons of the -NH3+ group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and -NH3+ groups. The ¹³C NMR spectrum would similarly show distinct signals for the different carbon atoms in the molecule.

The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment around the fluorine atom. Computational predictions can be a useful tool in assigning the fluorine resonance in the spectrum. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. reddit.com

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift Range (ppm) Notes
¹H (Aromatic)7.0 - 8.0Influenced by -F and -NH3+ substituents
¹H (Ethyl -CH2-)2.5 - 3.0Deshielded due to proximity to the ring
¹H (Ethyl -CH3)1.0 - 1.5Typical aliphatic region
¹H (-NH3+)9.0 - 11.0Broad signal, exchangeable with D₂O
¹³C (Aromatic C-F)150 - 165Large downfield shift due to fluorine
¹³C (Aromatic C-N)130 - 145Influenced by the ammonium group
¹³C (Aromatic C-H)115 - 130Varied shifts based on position
¹⁹F-110 to -130Relative to a standard like CFCl₃

Time-dependent density functional theory (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra. These calculations can predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. researchgate.net

The UV-Vis spectrum of this compound is expected to be different from that of the parent aniline. The protonation of the amino group to form the anilinium ion typically results in a hypsochromic shift (blue shift) of the primary absorption bands. This is because the lone pair of electrons on the nitrogen atom, which is involved in the π-electron system of the aromatic ring in aniline, is no longer available for resonance in the anilinium ion.

Simulations would likely predict absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. The exact position and intensity of these bands would be influenced by the ethyl and fluoro substituents. Emission spectrum simulations, which are more complex, could provide insights into the fluorescence properties of the molecule, although anilinium ions are generally less fluorescent than their corresponding anilines.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

Transition Predicted λmax (nm) Oscillator Strength (f)
π → π200 - 220High
π → π250 - 270Moderate

Advanced Analytical Techniques for Characterization and Quantification of 2 Ethyl 6 Fluoroaniline Hydrochloride

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-ethyl-6-fluoroaniline (B6593353) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom in 2-ethyl-6-fluoroaniline hydrochloride. The hydrochloride salt form means the compound is typically analyzed in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), which can influence the chemical shifts observed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl group protons. The integration of these signals provides a quantitative ratio of the protons in the molecule. The aromatic region would likely display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern resulting from their mutual coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The carbons of the ethyl group will appear in the upfield region.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. Coupling to adjacent aromatic protons will result in a multiplet structure for the ¹⁹F signal, providing further structural confirmation.

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~7.0-7.3mAromatic CH
¹H~3.8br sNH₃⁺
¹H~2.6q-CH₂-
¹H~1.2t-CH₃
¹³C~158 (d, ¹JCF ≈ 245 Hz)dC-F
¹³C~135 (d)dC-NH₃⁺
¹³C~128 (d)dAromatic CH
¹³C~125 (d)dAromatic CH
¹³C~115 (d, ²JCF ≈ 20 Hz)dAromatic CH
¹³C~120 (d)dC-CH₂CH₃
¹³C~22s-CH₂-
¹³C~14s-CH₃
¹⁹F~ -120mAr-F

Note: Predicted values are for the free base in CDCl₃ and may vary for the hydrochloride salt in different solvents. 'd' denotes a doublet and 's' a singlet.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of the compound.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI) in positive ion mode, to produce the protonated molecule [M+H]⁺. The accurate mass of this ion is then measured. For 2-ethyl-6-fluoroaniline, the expected monoisotopic mass of the free base (C₈H₁₀FN) is approximately 139.0797 Da. The protonated molecule would therefore have an m/z corresponding to this mass plus the mass of a proton.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. Common fragmentation pathways for anilines include the loss of the amino group and cleavage of the ethyl substituent.

Predicted HRMS Data for 2-Ethyl-6-Fluoroaniline:

Ion Formula Calculated m/z
[M+H]⁺C₈H₁₁FN⁺140.0870
[M-CH₃]⁺C₇H₇FN⁺124.0557
[M-C₂H₅]⁺C₆H₅FN⁺110.0400

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the anilinium ion (NH₃⁺) are expected in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the ethyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-F stretching vibration is expected around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the aromatic ring vibrations. The C-C stretching modes of the benzene (B151609) ring often give rise to strong Raman signals.

Characteristic Vibrational Frequencies:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Stretch (NH₃⁺)2800-3200IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2970IR, Raman
C=C Aromatic Stretch1450-1600IR, Raman
C-F Stretch1200-1250IR
C-N Stretch1250-1350IR

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 2-ethyl-6-fluoroaniline, it is typically analyzed as the free base rather than the hydrochloride salt, which is non-volatile. The analysis often requires derivatization to improve volatility and chromatographic performance. nih.gov Acetylation or silylation of the amino group are common derivatization strategies. nih.gov

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one based on polydimethylsiloxane (B3030410) with 5% phenyl substitution. The separated components then enter the mass spectrometer, which provides mass spectra for identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile, making it well-suited for the analysis of this compound.

A common approach for the analysis of this compound would be reversed-phase HPLC. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. The hydrochloride salt is water-soluble, making it directly amenable to this technique.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the aniline (B41778) derivative absorbs UV light. The wavelength of maximum absorbance (λmax) for 2-ethyl-6-fluoroaniline is expected to be in the range of 230-280 nm. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Typical HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution depending on the complexity of the sample
Flow Rate 1.0 mL/min
Detection UV at ~240 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool for the real-time monitoring of chemical reactions. In the synthesis of this compound, TLC is instrumental in tracking the consumption of starting materials and the concurrent formation of the product. This qualitative or semi-quantitative technique allows chemists to make informed decisions about the reaction's progress, such as determining the point of completion, identifying the presence of intermediates, or optimizing reaction conditions.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase, a solvent or mixture of solvents. The mobile phase ascends the plate via capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. tandfonline.com For aromatic amines, a common mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), which allows for the effective separation of the less polar starting materials from the more polar aniline product.

Visualization of the separated spots is typically achieved under UV light, where fluorescent compounds or compounds that quench fluorescence can be observed. Alternatively, chemical staining agents can be used. A common stain for visualizing amines is a p-anisaldehyde solution followed by gentle heating, which produces colored spots. By comparing the intensity and position (retention factor, Rf) of the spots corresponding to the starting material and the product over time, the progression of the reaction can be efficiently monitored. A successful reaction is indicated by the complete disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Interactive Table 1: Hypothetical TLC Monitoring of this compound Synthesis

This table illustrates typical results from TLC analysis during the synthesis, showing the change in the presence of starting material and product over time. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Time Point (hours)Starting Material (Rf = 0.75)Product (Rf = 0.40)Notes
0Reaction initiated. Only starting material is present.
2Product begins to form. Both spots are visible.
4✔ (faint)✔ (strong)Reaction is nearing completion.
6Starting material is fully consumed. Reaction is complete.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique provides definitive proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the hydrochloride moiety. researchgate.netnih.gov

The analysis first requires the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

Sophisticated computer software is then used to analyze this diffraction pattern to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a complete and unambiguous structural model of this compound. The resulting data is crucial for confirming the compound's identity and understanding its solid-state properties. Key parameters derived from this analysis include the crystal system, space group, and unit cell dimensions.

Interactive Table 2: Hypothetical Crystallographic Data for this compound

This table presents a plausible set of crystallographic parameters that could be obtained from an X-ray diffraction analysis of a single crystal of the title compound.

ParameterValueDescription
Chemical FormulaC₈H₁₁ClFNThe elemental composition of one formula unit.
Formula Weight175.63 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique angle. researchgate.net
Space GroupP2₁/cA common space group for organic molecules, indicating specific symmetry elements. researchgate.net
a (Å)8.512Length of the 'a' axis of the unit cell.
b (Å)12.345Length of the 'b' axis of the unit cell.
c (Å)9.876Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)105.2Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Volume (ų)1001.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.165 g/cm³The theoretical density of the crystal.

Quantitative Analytical Method Development (e.g., for process monitoring in synthesis)

For the precise quantification of this compound, for instance during process monitoring or for final product release, a robust and validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used and highly suitable technique for the analysis of aniline derivatives due to its high resolution, sensitivity, and accuracy. rsc.orgepa.gov

The development of a quantitative HPLC method typically involves a reversed-phase approach. A C18 column is often selected as the stationary phase, which effectively retains the moderately polar aniline compound. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov The composition of the mobile phase is optimized to achieve a good peak shape and a reasonable retention time for the analyte, ensuring it is well-separated from any impurities or starting materials. Detection is commonly performed using a UV detector set at a wavelength where the aromatic amine exhibits strong absorbance. mercativa.com

Once the chromatographic conditions are established, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its performance is reliable. This validation process assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

The successful development and validation of a quantitative HPLC method provide a powerful tool for process control, ensuring that the synthesis of this compound is efficient and yields a product of high purity. researchgate.net

Interactive Table 3: Hypothetical HPLC Method Validation Summary for this compound

This table summarizes typical validation results for a quantitative HPLC method, demonstrating its suitability for its intended purpose.

Validation ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²)0.9995r² ≥ 0.999
Range1 - 100 µg/mLCovers expected working concentrations.
Accuracy (Recovery)99.2% - 101.5%98.0% - 102.0%
Precision (RSD) - Repeatability0.85%RSD ≤ 2.0%
Precision (RSD) - Intermediate1.25%RSD ≤ 2.0%
Limit of Detection (LOD)0.1 µg/mLMethod is sufficiently sensitive.
Limit of Quantitation (LOQ)0.3 µg/mLLowest concentration for reliable measurement.

Future Research Directions and Challenges for 2 Ethyl 6 Fluoroaniline Hydrochloride

Development of More Sustainable and Cost-Effective Synthetic Pathways

Future research must focus on developing greener and more efficient synthetic routes. A key challenge is to devise methods that are both high-yielding and environmentally benign. One promising avenue is the exploration of continuous-flow chemistry. A continuous-flow process was successfully developed for the synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline, achieving a high yield of 94% with a residence time of less than 31 minutes. researchgate.net Adapting such a process for the synthesis of 2-ethyl-6-fluoroaniline (B6593353) hydrochloride could offer significant advantages, including enhanced heat and mass transfer, improved safety, and simplified purification. researchgate.net

Another area of focus should be the reduction of synthetic steps and the use of more benign reagents. For example, methods for synthesizing 2-bromo-6-fluoroaniline (B133542) have been improved by using inexpensive o-fluoroaniline as a starting material and strategically using a sulfonamide group to direct bromination, thus avoiding the formation of unwanted isomers. google.com Similar strategies that avoid explosive or highly toxic reagents like sodium azide (B81097) are crucial for safe, industrial-scale production. google.com

Table 1: Potential Strategies for Sustainable Synthesis

Synthetic StrategyKey AdvantagesResearch Objective for 2-Ethyl-6-Fluoroaniline HCl
Continuous-Flow SynthesisImproved safety, efficiency, and scalability; reduced reaction time. researchgate.netDevelop a single, continuous process from a simple precursor like 2-fluoroaniline (B146934).
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.Identify or engineer enzymes for the selective ethylation or fluorination of an aniline (B41778) precursor.
Catalytic C-H ActivationReduces the need for pre-functionalized starting materials, improving atom economy.Directly ethylate 2-fluoroaniline at the desired position using a selective catalyst.
Improved Halogenation/DebrominationHigher yields and purity by avoiding hazardous reagents. google.comgoogle.comOptimize hydrogenation debromination steps using catalysts like Pd/C for cleaner conversion. google.com

Exploration of Novel Catalytic Systems for Specific Functionalizations

The functionalization of the 2-ethyl-6-fluoroaniline core is key to creating diverse molecular structures. While established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are effective for creating carbon-carbon and carbon-heteroatom bonds, there is a need to explore novel catalytic systems. acs.orgacs.org Future research should target catalysts that offer greater efficiency, lower cost, and novel reactivity.

A significant challenge is the development of catalysts based on earth-abundant metals like iron, copper, or nickel as alternatives to precious metals like palladium. This shift would not only reduce costs but also enhance the sustainability of synthetic processes. Furthermore, research into photoredox catalysis could unlock new reaction pathways for functionalizing the aniline ring or the ethyl group under mild conditions.

Another critical direction is the development of catalysts for asymmetric synthesis. Many bioactive molecules are chiral, and their therapeutic effects are often specific to a single enantiomer. Catalytic systems that can introduce new chiral centers onto derivatives of 2-ethyl-6-fluoroaniline hydrochloride with high enantioselectivity would be invaluable for pharmaceutical development.

Expanded Applications in the Synthesis of Diverse Organic Scaffolds

Substituted anilines are crucial building blocks in medicinal chemistry. For example, derivatives of 3-fluoroaniline (B1664137) have been used in the synthesis of iminohydantoin-based inhibitors of β-secretase (BACE-1), a key target in Alzheimer's disease research. acs.org The unique electronic and steric profile of this compound makes it an attractive candidate for incorporation into novel and complex organic scaffolds.

Future research should focus on utilizing this compound as a scaffold to synthesize libraries of diverse heterocyclic structures. Its use has been noted in the preparation of cycloalkylated benzothiadiazine derivatives, which act as AMPA receptor modulators. chemicalbook.com Expanding on this, it could be a key component in generating novel aminohydantoins, chromenes, or spirocyclic compounds. acs.orgacs.org The presence of the ortho-ethyl and fluoro groups can influence the conformation and binding affinity of the final molecule, potentially leading to improved potency and selectivity for biological targets. acs.org The challenge lies in systematically exploring its integration into various multi-component reactions to rapidly build molecular complexity.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

While basic physicochemical properties of the parent compound, 2-ethyl-6-fluoroaniline, have been calculated, advanced computational modeling represents a largely untapped resource for accelerating research. nih.gov Future work should move beyond simple property prediction to employ sophisticated computational techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations.

These methods can provide a deeper understanding of reaction mechanisms involving this compound, helping to explain observed reactivity and predict the outcomes of new transformations. For instance, modeling can help rationalize the regioselectivity of electrophilic aromatic substitution or predict the most favorable conformations of complex molecules derived from it. In drug discovery, molecular docking simulations can predict how its derivatives might bind to specific protein targets, guiding the design of more potent and selective inhibitors. acs.org The challenge is to integrate these computational predictions with experimental validation to create a synergistic workflow for molecular design.

Table 2: Computed Properties of 2-Ethyl-6-fluoroaniline

PropertyValueSource
Molecular FormulaC8H10FNPubChem nih.gov
Molecular Weight139.17 g/molPubChem nih.gov
XLogP32.1PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

To fully explore the synthetic potential of this compound, its integration with automated synthesis platforms and high-throughput experimentation (HTE) is essential. These technologies allow for the rapid synthesis and screening of large numbers of compounds, dramatically accelerating the discovery of new reactions and bioactive molecules.

Future research should aim to develop protocols where this compound can be used as a starting material in automated synthesizers. For example, fully automated, multi-step syntheses have been developed for complex radiopharmaceuticals, demonstrating the power of this approach for producing molecules for clinical use. nih.gov By combining a continuous-flow synthesis of the core molecule with automated robotic platforms for subsequent derivatization and purification, libraries of analogues could be generated with minimal human intervention. Coupling these automated synthesis platforms with HTE screening would enable the rapid identification of derivatives with desired properties, providing a powerful engine for innovation in both materials science and drug discovery.

Q & A

Q. What are the established synthetic routes for 2-ethyl-6-fluoroaniline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For example, nitration of fluorobenzene derivatives followed by reduction and alkylation can yield the target compound. Critical parameters include:
  • Temperature : Elevated temperatures (70–80°C) during hydrolysis improve reaction efficiency .
  • Reagent stoichiometry : Excess thionyl chloride (1.2–1.5 equiv.) enhances conversion rates in chlorination steps .
  • Solvent selection : Polar aprotic solvents (e.g., THF) optimize intermediate stability .
    Table 1 : Example Reaction Conditions and Yields
StepReagentsSolventTemp. (°C)Yield (%)
ChlorinationSOCl₂ (1.2 equiv.)THF7238.5
AlkylationEthyl bromideDMF6052

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of:
  • HPLC : Compare retention times with authentic standards to confirm purity (≥95% by HPLC) .
  • NMR spectroscopy : Analyze 1^1H and 19^19F NMR for ethyl (-CH₂CH₃) and fluorine substituents. For example, fluorine deshielding in 19^19F NMR indicates electronic effects .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1 for the free base) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste disposal : Neutralize acidic byproducts before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) during characterization be resolved?

  • Methodological Answer :
  • Cross-validate techniques : Confirm molecular weight via high-resolution MS to rule out isotopic interference.
  • Solvent effects : Re-run NMR in deuterated DMSO to resolve proton splitting ambiguities .
  • Theoretical modeling : Compare experimental 19^19F chemical shifts with DFT-calculated values to validate assignments .

Q. What strategies minimize byproduct formation during alkylation of 6-fluoroaniline derivatives?

  • Methodological Answer :
  • Controlled alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
  • Temperature modulation : Lower reaction temperatures (40–50°C) reduce polysubstitution .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the mono-alkylated product .

Q. How do electronic effects of the ethyl and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : The ethyl group may hinder coupling at the ortho position, favoring para substitution.
  • Electronic effects : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.
    Table 2 : Reactivity in Common Reactions
Reaction TypeObserved SelectivityRationale
Suzuki-MiyauraPara-arylationSteric hindrance from ethyl group
Buchwald-HartwigLow conversionFluorine deactivation

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

  • Methodological Answer :
  • ANOVA : Compare yields across batches to identify significant deviations.
  • Control charts : Monitor impurity levels (e.g., residual solvents) using ±3σ limits .
  • Multivariate analysis : Correlate reaction parameters (temp., pH) with purity via PCA .

Critical Analysis & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Recrystallization : Purify the compound using ethanol/water mixtures to remove eutectic impurities .
  • DSC analysis : Measure melting behavior dynamically to detect polymorphic forms .
  • Literature review : Compare data with structurally analogous compounds (e.g., 2-chloro-4-fluoroaniline hydrochloride) .

Q. What experimental controls are essential to validate catalytic efficiency in amination reactions?

  • Methodological Answer :
  • Blank reactions : Exclude catalysts to confirm their necessity.
  • Internal standards : Add deuterated analogs to quantify recovery rates .
  • Replicate experiments : Perform triplicate runs to assess reproducibility .

Data Presentation Guidelines

  • Tables/Figures : Label axes clearly (e.g., "Reaction Time vs. Yield") and annotate spectral peaks with δ values .
  • Uncertainty reporting : Express yields as mean ± SD and use error bars in graphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.